N-(2,4-Dinitrophenyl) taurine sodium salt
Description
Contextualization of Taurine (B1682933) in Biochemical and Physiological Research
Taurine, or 2-aminoethanesulfonic acid, is a sulfur-containing amino acid that is abundant in many mammalian tissues, particularly in the heart, skeletal muscle, and brain. researchgate.netresearchgate.net Although it is classified as an amino acid, it does not form peptide bonds and is not incorporated into proteins. researchgate.netnews-medical.net Instead, it exists as a free amino acid in the intracellular water of cells, where it can reach high concentrations. nih.gov
Taurine's physiological significance is extensive. It is involved in a multitude of critical biological processes, including the conjugation of bile acids to form water-soluble bile salts, which is essential for fat digestion and absorption. researchgate.netnih.gov It also plays a vital role as an osmoregulator, helping to control cell volume in response to osmotic stress, a function particularly important in the brain and for fish. researchgate.netnih.gov
Furthermore, taurine contributes to membrane stabilization, modulation of intracellular calcium levels, and cytoprotective effects. researchgate.netresearchgate.net It acts as an antioxidant, protecting cells against oxidative stress, and possesses anti-inflammatory properties. researchgate.netnews-medical.net In the central nervous system, taurine can cross the blood-brain barrier and functions as an agonist for GABA receptors, suggesting a role in neuromodulation and protection against excitotoxicity. news-medical.net Given its wide-ranging functions, from retinal development to cardiac muscle contraction, the study and quantification of taurine are of significant interest in biomedical and physiological research. news-medical.netnih.gov
Historical Overview of Dinitrophenylation Reactions in Amino Acid Analysis
The analysis of amino acids is fundamental to biochemistry, particularly for understanding the primary structure of proteins. si.edu In the mid-20th century, a significant breakthrough in this area was the development of dinitrophenylation. The reaction typically uses 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, which reacts with the primary amino groups of amino acids. This process was famously used by Frederick Sanger in his work to determine the amino acid sequence of insulin, for which he was awarded the Nobel Prize. nih.gov
The attachment of the dinitrophenyl (DNP) group to amino acids yields DNP-amino acid derivatives that are colored and can be detected and quantified more easily. This was a cornerstone of early protein chemistry. The development of column chromatography in the 1940s and 1950s allowed for the separation of these DNP-amino acids, though the process was laborious. si.edu
A major advancement came in 1958 when Stanford Moore, William Stein, and Darrel Spackman at The Rockefeller Institute developed the first automated amino acid analyzer. si.educhromatographyonline.com This instrument automated the process of ion-exchange chromatography, separation, and detection (often using ninhydrin (B49086) for colorimetric reaction), revolutionizing protein structure analysis. chromatographyonline.com The principles of dinitrophenylation and chromatographic separation of the resulting derivatives laid the groundwork for modern analytical methods, including the use of HPLC to separate DNP-derivatives with high sensitivity. nih.gov
Positioning N-(2,4-Dinitrophenyl) Taurine Sodium Salt as a Key Derivatization Agent
Taurine, lacking a carboxyl group and possessing a sulfonic acid group, requires a specific analytical approach. Derivatization with FDNB is a highly effective method for its quantification. The reaction results in the formation of N-(2,4-Dinitrophenyl) taurine, often used as its sodium salt for improved solubility and handling.
This derivative has become a key tool for the analysis of taurine in a wide variety of complex samples. Research has demonstrated a rapid and simple method for determining taurine levels based on the HPLC separation of its DNP derivative. nih.gov The derivatization reaction can be completed quickly, for instance within 15 minutes, and the resulting DNP-taurine is stable for several days, which is advantageous for routine analysis. nih.gov
The method has been successfully applied to quantify taurine in diverse materials, including:
Infant formulas nih.gov
Beverages and milk products researchgate.net
Marine products nih.gov
Fermentation media for bacteria nih.gov
The use of DNP-taurine allows for reversed-phase liquid chromatography with a detection limit in the picomole range, offering a reliable and sensitive alternative for routine analysis without the need for more complex post-column equipment. nih.govnih.govresearchgate.net
Research Landscape and Knowledge Gaps Pertaining to the Dinitrophenyl Taurine Derivative
The use of this compound as an analytical standard and derivative for taurine quantification is well-established, particularly using HPLC with UV detection. nih.govresearchgate.net The existing research provides robust methods for sample preparation and analysis in various matrices, from food products to biological samples. nih.govresearchgate.net
However, the research landscape also reveals several knowledge gaps and areas for future investigation:
Advanced Detection Methods: While HPLC-UV is effective, modern analytical chemistry is increasingly moving towards mass spectrometry (MS) for higher sensitivity and specificity. Some recent studies focus on developing LC-MS/MS methods that can quantify taurine directly, without derivatization, promoting them as faster and more environmentally friendly. koreascience.kr A direct comparison of the classic dinitrophenylation method with these newer techniques across a wider range of applications could further clarify the advantages and disadvantages of each.
Biological Activity: The vast majority of research focuses on DNP-taurine as an analytical tool. There is a significant gap in the literature regarding any potential biological or toxicological properties of N-(2,4-Dinitrophenyl) taurine itself. Understanding if the derivative has any intrinsic activity would be important, especially in contexts where it might be formed or persist.
Expanded Applications: While applied to foods and some biological media, the full potential of the DNP-taurine derivatization method may not be fully exploited in other fields. For example, detailed studies in clinical diagnostics, environmental monitoring, or broader metabolic studies could represent new frontiers for this established analytical approach. The reliability and low cost of the HPLC-UV method make it a strong candidate for routine screening in settings where advanced instrumentation like MS is not readily available. nih.gov
Data Tables
Properties of this compound
| Property | Value |
| CAS Number | 23928-04-3 |
| Synonym | DNP-Taurine |
| Linear Formula | C₈H₈N₃O₇SNa |
| Molecular Weight | 333.22 |
| Form | Solid |
| Storage Temperature | −20°C |
| InChI Key | AXJWYGAWAZMPCM-UHFFFAOYSA-M |
| Data sourced from Sigma-Aldrich. sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(2,4-dinitroanilino)ethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O7S.Na/c12-10(13)6-1-2-7(8(5-6)11(14)15)9-3-4-19(16,17)18;/h1-2,5,9H,3-4H2,(H,16,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJWYGAWAZMPCM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N3NaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Reaction Mechanisms for N 2,4 Dinitrophenyl Taurine Sodium Salt Formation
Principles of Nucleophilic Aromatic Substitution in Dinitrophenylation
The formation of N-(2,4-Dinitrophenyl) taurine (B1682933) is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. libretexts.orgmasterorganicchemistry.com Unlike typical aromatic substitutions that proceed via an electrophilic mechanism, the SNAr pathway occurs when an aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.org
In this specific dinitrophenylation, the key steps are:
Nucleophilic Attack : The aromatic ring of 2,4-dinitrofluorobenzene is highly electron-poor due to the strong electron-withdrawing effects of the two nitro (-NO₂) groups. This makes the carbon atom attached to the fluorine susceptible to attack by a nucleophile. youtube.com The amino group of taurine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the carbon atom bearing the fluorine leaving group. latu.org.uy
Formation of a Meisenheimer Complex : The addition of the taurine nucleophile to the aromatic ring breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the pi-system of the ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization for this intermediate. libretexts.orgmasterorganicchemistry.com
Elimination of the Leaving Group : In the final step, the aromaticity of the ring is restored through the elimination of the leaving group, which in this case is a fluoride (B91410) ion. libretexts.org Fluorine is an excellent leaving group in SNAr reactions—despite being a poor leaving group in SN1 and SN2 reactions—because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and thus accelerating the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.comyoutube.com
This mechanism is distinct from SN1 and SN2 reactions. An SN1 reaction is unfavorable due to the instability of the resulting aryl cation, and an SN2 reaction is impossible because the planar geometry of the aromatic ring prevents the required backside attack. libretexts.org
Precursor Reagents and Their Role in the Synthesis of N-(2,4-Dinitrophenyl) Taurine Sodium Salt
The synthesis of this compound relies on two primary precursor reagents:
Taurine (2-aminoethanesulfonic acid) : This molecule provides the core structure to be derivatized. Its primary amino group (-NH₂) serves as the potent nucleophile that initiates the substitution reaction. latu.org.uy As a conditionally essential amino acid, it contains a sulfonic acid group instead of a carboxylic acid. latu.org.uyresearchgate.net
2,4-Dinitrofluorobenzene (DNFB) : Commonly known as Sanger's reagent, DNFB is the electrophilic precursor. latu.org.uywikipedia.org It provides the 2,4-dinitrophenyl group that attaches to the taurine molecule. The fluorine atom is the leaving group, and the two nitro groups are essential activating groups that make the nucleophilic aromatic substitution feasible under moderate conditions. libretexts.orgnih.gov
The reaction involves the covalent bonding of the nitrogen atom from taurine's amino group to the C-1 carbon of the DNFB ring, displacing the fluoride ion and forming the stable, yellow-colored N-(2,4-dinitrophenyl) taurine derivative. latu.org.uy This derivative is often analyzed via HPLC with UV detection, as the dinitrophenyl group is a strong chromophore with a maximum absorbance around 360 nm. researchgate.netresearchgate.net
Optimization of Derivatization Reaction Parameters
The efficiency and yield of the synthesis of N-(2,4-Dinitrophenyl) taurine are highly dependent on several reaction parameters. Optimizing these conditions is crucial for achieving rapid and complete derivatization, particularly in analytical applications.
Influence of Solvent Systems and Polarity
The choice of solvent is critical because the precursor reagents have different solubility properties. Taurine is water-soluble, while 2,4-dinitrofluorobenzene is only slightly soluble in water. latu.org.uyresearchgate.net To facilitate the reaction, a mixed solvent system is typically employed. Organic solvents that are miscible with water are added to solubilize DNFB and accelerate the reaction. latu.org.uy
| Solvent System | Role & Observation | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Added to the aqueous buffer to significantly speed up the reaction due to its ability to dissolve DNFB. | latu.org.uy |
| Acetonitrile (B52724) | Used as a solvent for DNFB before its addition to the aqueous taurine solution for pre-column derivatization in HPLC methods. | tandfonline.com, researchgate.net |
| Methanol, Ethanol, 2-Propanol | Studies on taurine solubility show that its solubility decreases as the concentration of these alcohols increases in aqueous solutions. While not always the primary choice for the DNFB reaction, this highlights the need for a careful balance in the solvent system to keep all reactants in solution. | researchgate.net |
Effect of pH and Buffer Composition on Reaction Efficiency
The pH of the reaction medium is one of the most influential factors. The nucleophilic attack requires the amino group of taurine to be in its unprotonated, basic form (-NH₂) to make its lone pair of electrons available. latu.org.uy This necessitates an alkaline environment. However, if the pH is too high, a competing side reaction—the hydrolysis of DNFB by hydroxide (B78521) ions to form 2,4-dinitrophenol (B41442)—becomes significant. latu.org.uy Since 2,4-dinitrophenol also absorbs strongly near the same wavelength as the desired product, it can interfere with analytical quantification. latu.org.uy
| pH Level / Buffer | Effect on Reaction | Source(s) |
| pH 9.0 | Considered satisfactory and optimal for the reaction with taurine, balancing the need for a deprotonated amino group against the risk of DNFB hydrolysis. | latu.org.uy |
| pH 9.5 | Found to be the optimum pH for derivatization with a similar reagent (o-phthalaldehyde), indicating that a pH in the 9-10 range is generally effective for amino acid derivatization. | foodchemistryjournal.com |
| pH > 9.5 | Reaction efficiency may decrease due to the increased rate of the side reaction where DNFB reacts with hydroxide ions. | latu.org.uy |
| Carbonate Buffer (0.01 M) | Commonly used to maintain the optimal pH of 9.0 for the derivatization reaction. | latu.org.uy |
| Borate (B1201080) Buffer (0.1 M) | Used to maintain an optimal pH of 9.5 in derivatization reactions with similar reagents. | foodchemistryjournal.com |
Temperature and Reaction Time Kinetics
To further increase the reaction rate, the derivatization is often carried out at an elevated temperature. This provides the necessary activation energy for the reaction to proceed quickly. The optimal temperature and time are chosen to ensure complete derivatization without causing thermal degradation of the reactants or products. researchgate.net
| Temperature | Reaction Time | Observation | Source(s) |
| 40 °C | 15 minutes | Performing the reaction in a 40 °C water bath is shown to hasten the derivatization process significantly. | latu.org.uy |
| 60 °C | 10 minutes | A higher temperature allows for an even shorter reaction time to complete the derivatization. | researchgate.net |
Molar Ratios of Reactants for Optimal Yield
To ensure the complete conversion of taurine to its dinitrophenyl derivative, the derivatizing agent, DNFB, is typically used in a molar excess. This is a common strategy in derivatization reactions for quantitative analysis, as it drives the reaction to completion according to Le Chatelier's principle. While specific molar ratio optimization studies for N-(2,4-Dinitrophenyl) taurine are not extensively detailed, the reactant amounts used in established analytical methods provide insight into effective ratios. For example, a method might use 0.1 mL of a DNFB solution for 1.0 mL of a taurine sample, ensuring DNFB is not the limiting reagent. latu.org.uy The optimal molar ratio is one that maximizes the yield of the desired product while minimizing the formation of byproducts and interference from excess unreacted reagents. nih.gov
Mechanistic Pathways of Taurine Dinitrophenylation
The dinitrophenylation of taurine proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism, specifically an addition-elimination pathway. This process is initiated by the nucleophilic attack of the primary amino group of taurine on the electron-deficient carbon atom of the 2,4-dinitrophenyl ring that bears the leaving group (typically fluorine or chlorine).
The reaction mechanism can be detailed in the following steps:
Nucleophilic Attack and Formation of the Meisenheimer Complex: The lone pair of electrons on the nitrogen atom of the taurine amino group attacks the C-1 carbon of 1-fluoro-2,4-dinitrobenzene (B121222). This step leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com The aromaticity of the benzene (B151609) ring is temporarily disrupted, and the carbon at the site of attack becomes sp3-hybridized. libretexts.org The negative charge is delocalized across the aromatic system and is particularly stabilized by the two electron-withdrawing nitro groups at the ortho and para positions. libretexts.org
Elimination of the Leaving Group and Re-aromatization: The unstable Meisenheimer complex then collapses, expelling the leaving group (fluoride or chloride ion). This step restores the aromaticity of the ring and results in the formation of the N-(2,4-Dinitrophenyl) taurine product. libretexts.orgyoutube.com The reaction is typically carried out in a mildly basic solution, which serves to deprotonate the amino group of taurine, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction. bartleby.com
Strategies for Minimizing Side Reactions and Impurity Formation
Several side reactions and sources of impurity can affect the yield and purity of this compound. Effective strategies are therefore required to minimize their occurrence.
Potential Side Reactions:
Hydrolysis of the Reagent: 1-Fluoro-2,4-dinitrobenzene can react with water or hydroxide ions present in the reaction mixture to form 2,4-dinitrophenol. This side product can contaminate the desired product and is often colored, complicating purification.
Reaction with Other Nucleophiles: If the taurine starting material is not pure and contains other primary or secondary amine impurities, these can also react with Sanger's reagent, leading to a mixture of dinitrophenylated products.
Di-substitution: While less common with taurine due to the deactivating effect of the first substitution, in the presence of a large excess of the dinitrophenylating agent and forcing conditions, di-substitution on other potential nucleophilic sites could theoretically occur, though it is not a major concern for this specific reaction.
Strategies for Minimization:
To mitigate these issues, several strategies can be employed during the synthesis and purification:
Control of pH: Maintaining the reaction at a mildly basic pH is crucial. A pH that is too high will accelerate the hydrolysis of the Sanger's reagent, while a pH that is too low will protonate the amino group of taurine, reducing its nucleophilicity and slowing down the desired reaction.
Stoichiometry and Reagent Addition: Careful control of the stoichiometry between taurine and the dinitrophenylating agent is important. Using a slight excess of taurine can help to ensure complete consumption of the more expensive and reactive Sanger's reagent. Slow, controlled addition of the reagent can also help to manage the reaction exotherm and minimize side reactions.
Purification Techniques: After the reaction is complete, various purification methods can be used to isolate the this compound and remove impurities.
Solid-Phase Extraction (SPE): This is an effective technique for removing unreacted 1-fluoro-2,4-dinitrobenzene and its hydrolysis product, 2,4-dinitrophenol. jst.go.jp
Recrystallization: This is a common method for purifying the solid product. The choice of solvent is critical to ensure good recovery of the pure compound while leaving impurities in the mother liquor.
Chromatography: For higher purity, column chromatography can be employed to separate the desired product from any side products and unreacted starting materials. nih.govnih.gov
| Strategy | Description | Impact on Purity |
| pH Control | Maintaining a mildly basic reaction medium. | Minimizes hydrolysis of Sanger's reagent and ensures optimal nucleophilicity of taurine. |
| Stoichiometric Control | Using a slight excess of taurine. | Ensures complete reaction of the dinitrophenylating agent, reducing its presence as an impurity. |
| Solid-Phase Extraction | Passing the reaction mixture through a solid sorbent. | Effectively removes unreacted Sanger's reagent and 2,4-dinitrophenol. jst.go.jp |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool. | Separates the product from soluble impurities, leading to a purer crystalline solid. |
| Column Chromatography | Separating components based on their differential adsorption on a stationary phase. | Provides high purity product by separating it from structurally similar impurities. nih.govnih.gov |
Scalability of Synthesis and Derivatization Protocols for Research Applications
The synthesis of this compound is well-established on a laboratory scale, particularly for analytical derivatization. However, scaling up the synthesis for preparative research applications introduces several challenges that need to be addressed to maintain yield, purity, and safety.
Considerations for Scalability:
Heat Management: The dinitrophenylation reaction is exothermic. On a larger scale, the heat generated can be significant and must be effectively managed to prevent runaway reactions and the formation of degradation products. This may require the use of jacketed reactors with efficient cooling systems.
Mixing: Ensuring homogeneous mixing of the reactants becomes more challenging in larger vessels. Inefficient mixing can lead to localized "hot spots" and an increase in side reactions. The use of appropriate stirring mechanisms (e.g., overhead mechanical stirrers) is essential.
Work-up and Purification: The purification methods used on a small scale may not be directly transferable to a larger scale. For instance, while column chromatography is excellent for purifying small quantities, it can be cumbersome and expensive for large-scale production. Therefore, a greater reliance on optimized recrystallization procedures or scalable solid-phase extraction techniques would be necessary.
Material Handling and Safety: 1-Fluoro-2,4-dinitrobenzene is a toxic and lachrymatory substance. Handling larger quantities requires appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods or glove boxes, to minimize exposure. The dinitrophenyl product itself may also have toxicological properties that need to be considered.
Derivatization Protocols for Research:
The N-(2,4-dinitrophenyl) group serves as a useful chromophoric tag for taurine, facilitating its detection and quantification in various research contexts. The scalability of the synthesis allows for the production of sufficient quantities of the derivatized compound for use in:
Biochemical Assays: As a standard for the quantification of taurine in biological samples using techniques like high-performance liquid chromatography (HPLC).
In Vitro Studies: To investigate the biological effects of a modified taurine molecule where the amino group is blocked.
Further Synthetic Modifications: The dinitrophenyl group can potentially be further modified, or the taurine backbone could be elongated or otherwise altered, using the this compound as a starting material for more complex molecules.
Advanced Analytical Methodologies Utilizing N 2,4 Dinitrophenyl Taurine Sodium Salt
Chromatographic Separation Techniques
Chromatographic techniques are central to the separation and quantification of N-(2,4-Dinitrophenyl) taurine (B1682933). High-Performance Liquid Chromatography (HPLC) is the predominant method, leveraging the properties of the dinitrophenyl (DNP) group for effective detection.
High-Performance Liquid Chromatography (HPLC) for N-(2,4-Dinitrophenyl) Taurine Sodium Salt
HPLC is a highly suitable technique for the analysis of DNP-taurine. nih.govresearchgate.net The derivatization of taurine with 2,4-dinitrofluorobenzene (DNFB) yields a product that strongly absorbs UV light, making it easily detectable. researchgate.netdoaj.org This approach forms the basis of rapid and simple methods for determining taurine in various samples, from biological fluids to commercial products. nih.govsigmaaldrich.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the separation of DNP-taurine. sigmaaldrich.comnih.gov Method development focuses on optimizing both the derivatization reaction and the chromatographic separation to ensure accuracy and efficiency. Optimization of the derivatization step aims for a complete reaction within a short timeframe; for instance, reaction conditions can be selected to allow for the complete derivatization of taurine within 15 minutes. sigmaaldrich.comnih.gov The resulting DNP-taurine derivative is stable for at least three days, allowing for flexibility in the analytical workflow. sigmaaldrich.comnih.gov Optimization of the chromatographic conditions, such as mobile phase composition and flow rate, has enabled the separation of DNP-taurine in as little as 12 seconds. sigmaaldrich.comnih.gov
The choice of stationary phase is critical for achieving effective separation in RP-HPLC. Octadecyl silane (B1218182) (ODS), or C18, columns are widely and effectively used for the analysis of DNP-taurine and other taurine derivatives. researchgate.netnih.gov These columns, which feature a nonpolar stationary phase, are well-suited for retaining and separating the relatively nonpolar DNP-taurine from more polar sample components. For example, a Bondclone C-18 analytical column (300 mm x 3.9 mm, 10 µm) has been successfully used for this purpose. Similarly, an Intersil ODS-3 analytical column is another stationary phase employed for separating the derivatized product. nih.gov The use of C18 columns in conjunction with optimized mobile phases provides good peak shape and satisfactory resolution for DNP-taurine. researchgate.net
Both isocratic and gradient elution strategies are employed in the HPLC analysis of DNP-taurine, with the choice depending on the complexity of the sample matrix.
Isocratic Elution : In this mode, the mobile phase composition remains constant throughout the run. This approach is often favored for its simplicity and robustness. A common isocratic mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net For instance, a mixture of acetonitrile and a phosphate (B84403) solution (pH 7.0) in a 19:81 (v/v) ratio has been used effectively. Another system uses a mixture of a disodium (B8443419) hydrogenphosphate-citric acid buffer (pH 5.4) with tetrabutylammonium (B224687) bromide and acetonitrile (7:3). nih.gov
Gradient Elution : For more complex samples, a gradient elution strategy, where the mobile phase composition changes over time, may be necessary to achieve adequate separation of DNP-taurine from other derivatized amino acids or interfering compounds. nih.gov A gradient program might start with a lower concentration of the organic solvent (e.g., 10% acetonitrile) and ramp up to a higher concentration (e.g., 50% acetonitrile) to elute more strongly retained components after DNP-taurine has been detected. doaj.org
Interactive Data Table: Examples of Mobile Phases for DNP-Taurine Analysis
| Elution Type | Mobile Phase Components | Stationary Phase | Detection Wavelength | Reference |
| Isocratic | Acetonitrile-phosphate solution (pH 7.0) (19:81, v/v) | C18 | ~360 nm | |
| Isocratic | 1% acetic acid and 0.1% triethylamine (B128534) in 25% aqueous methanol | Reversed-Phase | 350 nm | nih.gov |
| Isocratic | Acetonitrile and 0.1% trichloroacetic acid (30:70, v/v) | Intersil ODS-3 | 472 nm | nih.gov |
| Gradient | Tetrahydrofuran-acetonitrile-phosphate buffer (pH 3.5) (4:24:72, v/v/v) | Bondclone C-18 | 385 nm | |
| Gradient | Mobile Phase A: 0.01 M pH 6.0 phosphate buffer; Mobile Phase B: Acetonitrile | C18 | ~360 nm | doaj.org |
Pre-column derivatization is an essential step for the sensitive HPLC analysis of taurine. The most common method involves reacting taurine with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. doaj.orgnih.gov This reaction targets the primary amino group of taurine in a basic solution to form the N-2,4-dinitrophenyl (DNP) derivative. doaj.org The DNP group is a strong chromophore, allowing the derivative to be detected with high sensitivity by a UV-Vis detector, typically around 360 nm. doaj.org The reaction conditions are optimized to be rapid and complete. For example, using a 10% solution of DNFB in acetone (B3395972) can reduce the reaction time to just 15 minutes. nih.gov Another protocol involves heating the sample with DNFB in a water bath at 60°C for 10 minutes to complete the derivatization. researchgate.net
Interactive Data Table: Pre-column Derivatization Conditions for Taurine with DNFB
| Reagent | Buffer/Solvent | Temperature | Reaction Time | Reference |
| 2,4-dinitrofluorobenzene (DNFB) in acetone | Sodium hydroxide (B78521) solution | Not specified | 15 min | nih.gov |
| 0.5% 2,4-dinitrofluorobenzene in acetonitrile | Not specified | 60°C | 10 min | researchgate.net |
| 2,4-dinitrofluorobenzene (DNFB) | 0.01 M Carbonate buffer (pH 9.0) with DMSO | 40°C | Not specified | doaj.org |
Gas Chromatography (GC) Approaches for Volatile Derivatives of N-(2,4-Dinitrophenyl) Taurine
While Gas Chromatography (GC) is a powerful analytical technique, its direct application for the analysis of N-(2,4-Dinitrophenyl) taurine is not commonly reported in scientific literature. The primary challenge lies in the non-volatile nature of the DNP-taurine compound, particularly in its sodium salt form. High temperatures required for GC analysis would likely lead to thermal decomposition rather than volatilization.
To analyze taurine by GC, it must first be converted into a different, more volatile derivative. One established method involves a three-step procedure to create N-isobutoxycarbonyltaurine methyl ester, which is sufficiently volatile for GC analysis. nih.gov This highlights that while GC can be used for taurine quantification, it requires a derivatization strategy specifically designed to increase volatility, a property that derivatization with DNFB does not confer. Therefore, HPLC remains the overwhelmingly preferred method for analyzing the N-(2,4-Dinitrophenyl) derivative of taurine.
Capillary Electrophoresis (CE) for Dinitrophenyl Taurine Separation
Capillary electrophoresis (CE) stands out as a powerful technique for the separation of charged species with high efficiency and resolution. For the analysis of this compound, which carries a negative charge, CE offers a compelling alternative to traditional chromatographic methods. While specific protocols for DNP-taurine are not extensively documented, methods developed for taurine and other DNP-amino acids provide a strong foundation for its analysis. nih.govresearchgate.netnih.gov
A potential CE method for DNP-taurine would likely employ a fused-silica capillary and a basic buffer system to ensure the analyte is in its anionic form. The separation mechanism is based on the differential migration of ions in an electric field. The negatively charged DNP-taurine would migrate towards the anode. The choice of background electrolyte (BGE) is critical; a borate (B1201080) or phosphate buffer at a pH above 9 would be a suitable starting point. nih.govnih.gov To enhance separation selectivity, especially in complex samples, additives such as cyclodextrins can be incorporated into the BGE. nih.gov Detection is typically achieved by UV-Vis spectrophotometry at the characteristic absorption maximum of the dinitrophenyl group.
Thin-Layer Chromatography (TLC) for Qualitative Assessment
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative assessment of this compound. It is particularly useful for monitoring reaction progress, checking purity, and initial screening of samples. The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). nih.gov
For the analysis of DNP-derivatives, silica gel plates are commonly used as the stationary phase. nih.govmerckmillipore.com The choice of the mobile phase is crucial for achieving good separation. A variety of solvent systems have been reported for the separation of DNP-amino acids, which can be adapted for DNP-taurine. A representative solvent system could be a mixture of ethanol, acetone, and water, with the addition of a salt like lithium chloride to improve resolution. merckmillipore.com After developing the chromatogram, the separated spots of DNP-taurine, which are typically yellow, can be visualized under UV light at 254 nm. merckmillipore.com The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, can be used for qualitative identification by comparing it to a standard.
Spectroscopic Detection and Quantification Modalities
Spectroscopic methods are fundamental for the detection and quantification of this compound, primarily leveraging the strong ultraviolet-visible absorption characteristics of the dinitrophenyl moiety.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Detection and Optimization
UV-Vis spectrophotometry is the most common detection method for DNP-derivatives due to the intense color and strong absorbance of the dinitrophenyl group in the visible and near-UV regions. researchgate.net
This compound exhibits a characteristic absorption maximum in the UV-Vis spectrum. The dinitrophenyl group is a strong chromophore, and its derivatives typically show an absorption maximum at approximately 360 nm. researchgate.net More specifically, for DNP-taurine, the maximum absorption wavelength has been reported to be around 355 nm. The exact position of the absorption maximum can be influenced by the solvent and the pH of the solution.
Interactive Data Table: UV-Vis Absorption Data for DNP-Derivatives
| Compound | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Solvent/Conditions |
| N-(2,4-Dinitrophenyl) taurine | ~355 nm | Not Reported | - |
| General DNP-amino acids | ~360 nm | ~1.6 x 10^4 M⁻¹cm⁻¹ | - |
| 2,4-Dinitrophenol (B41442) | 360 nm | Not Reported | Neutral pH |
Interference from Co-eluting Species and Chromophores
In complex samples, the accuracy of UV-Vis spectrophotometric quantification of this compound can be compromised by the presence of interfering substances. Co-eluting species from a chromatographic separation that also absorb light at the analytical wavelength will lead to erroneously high results.
Potential interferents include other DNP-derivatives that may be present in the sample, as well as any other compounds that have a chromophore absorbing in the 350-360 nm region. For instance, in the analysis of biological samples, endogenous compounds or their derivatives could potentially interfere. Careful optimization of the separation method (e.g., HPLC or CE) is therefore essential to ensure that DNP-taurine is well-resolved from any potentially interfering peaks. The use of a diode array detector (DAD) can be advantageous as it allows for the examination of the entire UV-Vis spectrum of a peak, which can help to identify the presence of co-eluting impurities.
Fluorescence Detection Principles and Application
Fluorescence detection is a highly sensitive technique that can be employed for the analysis of certain compounds. However, dinitrophenyl compounds, including this compound, are generally considered to be non-fluorescent. In fact, the dinitrophenyl group is known to be a strong fluorescence quencher.
Therefore, direct fluorescence detection of N-(2,4-Dinitrophenyl) taurine is not a viable approach. However, indirect methods or derivatization with a fluorescent tag can be utilized for highly sensitive quantification. For instance, taurine itself can be derivatized with a fluorescent reagent such as fluorescein (B123965) isothiocyanate (FITC) or o-phthalaldehyde (B127526) (OPA) prior to separation by CE or HPLC, allowing for detection with a fluorescence detector. researchgate.netbio-conferences.org This approach offers significantly lower detection limits compared to UV-Vis absorption. When analyzing for taurine that has been derivatized with a dinitrophenyl group, fluorescence quenching could potentially be used as a detection principle, where a decrease in the fluorescence of a probe is measured in the presence of the DNP-taurine.
Mass Spectrometry (MS) Interfacing with Chromatographic Systems
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of derivatized analytes like N-(2,4-Dinitrophenyl) taurine. The dinitrophenyl group facilitates sensitive detection and provides a distinct isotopic and fragmentation pattern for confident identification.
Ionization Techniques for this compound
The choice of solvent and additives can significantly influence ionization efficiency. For instance, in the analysis of similar compounds like bile acid taurine conjugates, the use of stronger acids as additives can enhance the signal intensity of taurine conjugates. nih.gov For the analysis of underivatized taurine, typical ESI conditions in negative ion mode might involve a nebulizer potential of around -3500 V and a heater temperature of 100°C. researchgate.net While specific optimal conditions for this compound would require empirical determination, these parameters provide a solid starting point for method development. The use of aprotic solvents in the mobile phase can also be beneficial in preventing unwanted reactions in the ESI source.
Fragmentation Patterns and Structural Confirmation by MS
Tandem mass spectrometry (MS/MS) is instrumental for the structural confirmation of N-(2,4-Dinitrophenyl) taurine. The fragmentation of the parent ion provides characteristic product ions that serve as a molecular fingerprint.
Based on studies of similar compounds, the fragmentation of deprotonated N-(2,4-Dinitrophenyl) taurine is expected to follow distinct pathways. The fragmentation of underivatized deprotonated taurine (m/z 124) primarily involves the loss of the aminoethyl group (C₂H₆N) to produce the sulfite (B76179) radical anion (SO₃⁻) at m/z 80. researchgate.net
For N-(2,4-dinitrophenyl) amino acids, collisionally activated dissociation in the gas phase can lead to a cyclization reaction, forming a benzimidazole-N-oxide derivative, followed by the sequential loss of carbon dioxide (CO₂) and water (H₂O). nih.govresearchgate.net Therefore, a plausible fragmentation pathway for N-(2,4-Dinitrophenyl) taurine would involve initial characteristic losses associated with the dinitrophenyl group, potentially followed by fragmentation of the taurine moiety, including the characteristic loss to form the SO₃⁻ fragment. The presence of the electron-withdrawing dinitrophenyl group is also known to influence fragmentation, often directing cleavage to specific bonds.
Chemiluminescence (CL) Detection Enhancements
Chemiluminescence (CL) offers a highly sensitive detection method. While direct CL analysis of N-(2,4-Dinitrophenyl) taurine is not a standard approach, the dinitrophenyl (DNP) group can be exploited to enhance detection in CL-based immunoassays.
The DNP group can act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. In a competitive immunoassay format, an antibody specific to the DNP group can be used. A known amount of an enzyme-labeled DNP conjugate would compete with the N-(2,4-Dinitrophenyl) taurine from the sample for binding to a limited number of anti-DNP antibody sites.
The amount of bound enzyme is inversely proportional to the concentration of N-(2,4-Dinitrophenyl) taurine in the sample. The enzyme, commonly alkaline phosphatase or horseradish peroxidase, catalyzes a reaction that produces light. For example, alkaline phosphatase can dephosphorylate a 1,2-dioxetane (B1211799) substrate, leading to the emission of light. nih.gov This signal amplification, inherent to enzymatic reactions, significantly enhances the sensitivity of the assay, allowing for the detection of very low concentrations of the analyte.
Method Validation and Performance Characteristics
The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for their intended purpose. Key validation parameters include linearity, dynamic range, limit of detection (LOD), and limit of quantification (LOQ).
Establishment of Linearity, Dynamic Range, and Calibration Curves
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards of known concentrations and constructing a calibration curve.
For the determination of taurine using 2,4-dinitrofluorobenzene (DNFB) derivatization followed by high-performance liquid chromatography (HPLC) with diode-array detection (DAD), excellent linearity has been demonstrated. One study reported a broad linear range of 0.4 to 500 mg/L with a correlation coefficient (r) of ≥ 0.9991. researchgate.net Another study using a similar derivatizing agent, 3,5-dinitrobenzoyl chloride, showed linearity for taurine between 2.5 and 500 µM with a correlation coefficient of 0.999.
The table below summarizes the linearity data from various studies on taurine determination using dinitrophenyl derivatization.
| Derivatizing Agent | Analytical Method | Linearity Range | Correlation Coefficient (r) | Reference |
| 2,4-Dinitrofluorobenzene | HPLC-DAD | 0.4 - 500 mg/L | ≥ 0.9991 | researchgate.net |
| 3,5-Dinitrobenzoyl chloride | HPLC-UV | 2.5 - 500 µM | 0.999 |
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.
Several studies have reported the LOD and LOQ for taurine analysis following derivatization with dinitrophenyl reagents. A rapid HPLC method for the DNP derivative of taurine reported a detection limit of 10 pmol. nih.govlatu.org.uy Another study using UHPLC-MS for taurine determination after derivatization predicted a limit of detection of 4.29 µmol/L. researchgate.net
The following table presents the LOD and LOQ values for taurine determination from different analytical methodologies involving dinitrophenyl derivatization.
| Derivatizing Agent | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 2,4-Dinitrofluorobenzene | HPLC | 10 pmol | Not Reported | nih.govlatu.org.uy |
| 2,4-Dinitrofluorobenzene | UHPLC-MS | 4.29 µmol/L | Not Reported | researchgate.net |
Assessment of Precision (Repeatability and Intermediate Precision)
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed in terms of relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision)
Repeatability is assessed by analyzing a sample multiple times on the same day, with the same analyst, and on the same instrument. In the context of analyzing taurine derivatives like N-(2,4-Dinitrophenyl) taurine, high-performance liquid chromatography (HPLC) methods coupled with pre-column derivatization using 2,4-dinitrofluorobenzene (DNFB) have demonstrated good repeatability. For instance, a study on taurine determination in beverages and milk samples using this derivatization method reported a repeatability estimate of 3.1% RSDr, with a range of 2.4% to 4.0%. Another method for analyzing taurine and its intermediate, homotaurine, showed intraday precision with relative standard deviations of less than 6.0% for six replicate analyses.
Intermediate Precision (Inter-assay Precision)
Intermediate precision is determined by analyzing the same sample on different days, with different analysts, or on different equipment within the same laboratory. This provides an indication of the method's robustness over time. For the analysis of taurine using DNFB derivatization, the intermediate precision was estimated to be 4.9% RSDiR, with a range of 2.2% to 7.7%. Similarly, a highly sensitive HPLC method for taurine in biological samples reported an inter-day coefficient of variation of 7.7% over three days. For the analysis of a broader class of N-acyl taurines (NATs), which share structural similarities, a UPLC-MS/MS method demonstrated that inter-day precision was always within the acceptable range.
The following table summarizes the precision data from studies on taurine and related compounds, which can be considered indicative of the performance expected for methods involving this compound.
| Precision Parameter | Analyte/Method | Matrix | RSD (%) |
| Repeatability (Intra-day) | Taurine via DNFB derivatization | Algae | < 6.0 |
| Repeatability (Intra-day) | Taurine | Biological Samples | < 5.3 |
| Repeatability | Taurine via DNFB derivatization | Beverages & Milk | 3.1 |
| Intermediate Precision (Inter-day) | Taurine via DNFB derivatization | Algae | < 6.0 |
| Intermediate Precision (Inter-day) | Taurine | Biological Samples | < 7.7 |
| Intermediate Precision | Taurine via DNFB derivatization | Beverages & Milk | 4.9 |
| Intermediate Precision (Inter-day) | N-Acyl Taurines | Methanol & Liver Matrix | Within acceptable range |
Evaluation of Accuracy and Recovery Rates
Accuracy denotes the closeness of the mean of a set of results to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured.
In a rapid HPLC method for the determination of the dinitrophenyl (DNP) derivative of taurine, the recovery of taurine was found to be 102 ± 3% (S.D. = 2.5%, n = 6). This high recovery rate indicates excellent accuracy for the method in complex samples.
Another study focusing on taurine analysis in beverages and milk using 2,4-dinitrofluorobenzene derivatization demonstrated the method to be accurate, with an acceptable average recovery of 99.6% (ranging from 91.1% to 106.5%). Furthermore, when compared with certified reference materials (NIST 1849a and NIST 1869), no statistical bias was found.
For the analysis of homotaurine and taurine in algae matrices, good recoveries of over 94% were achieved. In the analysis of N-acyl taurines in biological tissues, recovery was also a key validation parameter, ensuring the method's accuracy.
The table below presents recovery data from various studies involving taurine and its derivatives.
| Analyte/Method | Matrix | Average Recovery (%) | Recovery Range (%) |
| DNP-Taurine | Complex Samples | 102 | - |
| Taurine via DNFB derivatization | Beverages & Milk | 99.6 | 91.1 - 106.5 |
| Taurine via DNFB derivatization | Algae | > 94 | - |
| Taurine & 2-aminoethyl hydrogen sulfate | Beverages & Milk | - | 82 - 103 |
Specificity and Selectivity of this compound Assays
Specificity and selectivity are critical parameters in analytical method validation, ensuring that the signal measured is solely from the analyte of interest and not from other components in the sample matrix.
For methods analyzing taurine derivatives, specificity is often established by comparing the retention times and spectral data of the analyte in a sample with that of a pure standard. In the analysis of N-acyl taurines (NATs) by UPLC-MS/MS, specificity was assessed by applying the confirmation ratio of two diagnostic multiple reaction monitoring (MRM) ion transitions for product ions to true samples. This ensures that the detected compound is indeed the analyte of interest.
The derivatization of taurine with 2,4-dinitrofluorobenzene to form N-(2,4-Dinitrophenyl) taurine itself enhances selectivity, as the DNP group provides a strong chromophore for UV detection and a specific mass for mass spectrometric detection, distinguishing it from other endogenous compounds. The chromatographic separation, typically by reversed-phase HPLC, further ensures selectivity by separating DNP-taurine from other derivatized compounds and matrix components based on their physicochemical properties.
Sample Preparation and Matrix Effects in Analytical Research
Extraction and Purification Techniques for Complex Biological and Environmental Samples
The accurate quantification of N-(2,4-Dinitrophenyl) taurine in complex matrices such as biological fluids, tissues, and environmental samples necessitates efficient extraction and purification steps to remove interfering substances.
For biological samples, a common initial step is protein precipitation, often achieved by adding organic solvents like acetonitrile or methanol, followed by centrifugation. This is particularly important for plasma, brain, and liver samples.
Solid-phase extraction (SPE) is a widely used technique for further cleanup and concentration of the analyte. Different SPE sorbents can be employed depending on the properties of the analyte and the matrix.
For taurine extraction from more solid matrices like marine products or infant formulas, homogenization followed by extraction with a suitable solvent is typically performed. A patent describing the extraction and purification of taurine mentions the use of a cationic exchange membrane and diffusion dialysis to separate taurine from sodium salts, which could be an applicable principle for purifying the sodium salt form of DNP-taurine.
The general workflow for sample preparation often includes:
Homogenization: For solid or semi-solid samples.
Protein Precipitation: For biological fluids and tissues.
Extraction: Using an appropriate solvent system.
Purification/Cleanup: Often involving solid-phase extraction.
Derivatization: Reaction with 2,4-dinitrofluorobenzene to form DNP-taurine.
Reconstitution: In a solvent compatible with the analytical instrument.
Mitigation of Matrix Interferences in DNP-Taurine Analysis
Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of mass spectrometry-based methods.
Several strategies are employed to mitigate matrix interferences in the analysis of taurine and its derivatives:
Effective Sample Cleanup: As described in the previous section, thorough sample preparation, including protein precipitation and solid-phase extraction, is the first line of defense against matrix effects.
Chromatographic Separation: Optimizing the HPLC or UPLC conditions to achieve good separation between the analyte and matrix components is crucial. The use of reversed-phase C18 columns is common for separating DNP-taurine from interfering substances.
Use of Internal Standards: The most effective way to correct for matrix effects and variations in extraction recovery is the use of a suitable internal standard (IS). An ideal IS is a stable, isotopically labeled version of the analyte (e.g., deuterated DNP-taurine), which behaves identically to the analyte during sample preparation and analysis. In the analysis of N-acyl taurines, deuterated N-arachidonoyl taurine (d4-C20:4 NAT) was used as an internal standard to ensure accuracy.
Method of Standard Addition: In this method, known amounts of the standard are added to the sample, and the analyte concentration is determined by extrapolating the calibration curve. This can be an effective but time-consuming way to compensate for matrix effects.
Matrix-Matched Calibration: Calibration curves are prepared in a sample matrix that is similar to the samples being analyzed to compensate for matrix effects. For instance, in the validation of a method for N-acyl taurines, analysis was performed in both a liver surrogate matrix and a neat solvent to evaluate the matrix effect.
Studies on taurine supplementation have also highlighted its potential to alter the levels of matrix metalloproteinases (MMPs), which could indirectly influence the sample matrix itself in biological studies.
Spectroscopic and Structural Characterization of N 2,4 Dinitrophenyl Taurine Sodium Salt
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
¹H-NMR and ¹³C-NMR Chemical Shift Assignments
In a hypothetical ¹H-NMR spectrum, the protons of the ethyl bridge from the taurine (B1682933) moiety would likely appear as two distinct multiplets. The protons on the carbon adjacent to the sulfonate group would be expected at one chemical shift, while the protons on the carbon bonded to the nitrogen atom would appear at a different, likely more downfield, shift due to the electron-withdrawing effect of the dinitrophenyl group. The aromatic protons of the dinitrophenyl ring would exhibit a characteristic splitting pattern in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm.
For the ¹³C-NMR spectrum, the two carbon atoms of the taurine ethyl group would be expected to show distinct signals. The carbon atoms of the dinitrophenyl ring would appear in the aromatic region of the spectrum, with the carbons bearing the nitro groups being significantly shifted downfield. A study on ¹³C-enriched taurine has been utilized to study the formation and reactions of N-chlorotaurine in solution and in human cells nih.gov.
Hypothetical ¹H-NMR Chemical Shift Data for N-(2,4-Dinitrophenyl) taurine sodium salt
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H (aromatic, adjacent to NO₂) | Downfield | d |
| H (aromatic) | Downfield | dd |
| H (aromatic) | Downfield | d |
| -CH₂-N- | Downfield | t |
| -CH₂-SO₃⁻ | Upfield | t |
Hypothetical ¹³C-NMR Chemical Shift Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C (aromatic, attached to NO₂) | Downfield |
| C (aromatic, attached to N) | Downfield |
| C (aromatic) | Aromatic Region |
| C (aromatic) | Aromatic Region |
| -CH₂-N- | Aliphatic Region |
| -CH₂-SO₃⁻ | Aliphatic Region |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For this compound, this would confirm the connectivity of the two methylene (B1212753) groups in the taurine backbone.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms in both the taurine and dinitrophenyl moieties. The use of 2D HSQC NMR has been shown to be a powerful tool for analyzing the labeling patterns of metabolites springernature.com.
Vibrational Spectroscopy Analysis (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.
Nitro Groups (-NO₂): Strong symmetric and asymmetric stretching vibrations of the nitro groups are expected to appear in the regions of approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Sulfonate Group (-SO₃⁻): The sulfonate group would exhibit strong characteristic stretching vibrations.
N-H Group: The stretching vibration of the secondary amine (N-H) group would likely be observed in the region of 3300-3500 cm⁻¹.
Aromatic C-H and C=C Bonds: The dinitrophenyl ring would show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Aliphatic C-H Bonds: The methylene groups of the taurine backbone would have C-H stretching vibrations in the 2850-2960 cm⁻¹ range.
While specific experimental data for the target compound is not available, a study on the infrared dispersion analysis and Raman scattering spectra of taurine single crystals provides a reference for the vibrations associated with the taurine backbone dntb.gov.ua.
Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Vibrational Mode |
| N-H | 3300-3500 | Stretching |
| Aromatic C-H | >3000 | Stretching |
| Aliphatic C-H | 2850-2960 | Stretching |
| C=C (aromatic) | 1400-1600 | Stretching |
| NO₂ (asymmetric) | 1520-1560 | Stretching |
| NO₂ (symmetric) | 1345-1385 | Stretching |
| SO₃⁻ | ~1200 and ~1050 | Stretching |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
To date, there are no published crystal structures for this compound in the cited literature. However, crystallographic studies of related compounds, such as N1-aryl substituted-2-pyrazolines containing a 2,4-dinitrophenyl group, have been reported uned.es. Furthermore, the crystal structure of taurine itself has been determined, as well as complexes of taurine with other molecules nih.gov. These studies could serve as a basis for comparison if a crystal structure for the title compound becomes available. The use of joint X-ray and neutron refinement has been shown to provide more accurate structural features nih.gov.
Computational Chemistry Approaches to Predict Spectroscopic Properties
In the absence of extensive experimental data, computational chemistry, particularly using methods like Density Functional Theory (DFT), can be a powerful tool to predict the spectroscopic properties of a molecule.
By creating a computational model of this compound, it would be possible to:
Calculate the optimized molecular geometry.
Predict the ¹H and ¹³C NMR chemical shifts.
Simulate the IR and Raman spectra by calculating the vibrational frequencies.
Investigate the electronic properties and molecular orbitals.
These computational predictions can guide the interpretation of experimental spectra and provide insights into the structure-property relationships of the molecule. Studies have shown the utility of DFT in predicting spectroscopic properties for various molecules, including those with nitro groups mdpi.comresearchgate.net.
Kinetic and Mechanistic Investigations of Taurine Dinitrophenylation
Elucidation of Reaction Order and Rate Constants
The dinitrophenylation of taurine (B1682933) follows a well-established mechanism for nucleophilic aromatic substitution. The reaction is initiated by the nucleophilic attack of the deprotonated amino group of taurine on the electron-deficient aromatic ring of DNFB. For the reaction to proceed, the amino group of taurine must be in its unprotonated, nucleophilic form. This is typically achieved by conducting the reaction in a basic solution, such as a carbonate buffer with a pH of 9. latu.org.uy
Taurine-NH2 + DNFB → N-(2,4-Dinitrophenyl)taurine + HF
Based on the principles of SNAr reactions involving amines, the dinitrophenylation of taurine is expected to exhibit second-order kinetics, being first-order with respect to both taurine and DNFB. The rate law can be expressed as:
Rate = k[Taurine][DNFB]
Where:
k is the second-order rate constant.
[Taurine] is the concentration of the free amine form of taurine.
[DNFB] is the concentration of 2,4-dinitrofluorobenzene.
To provide a comparative context, a study on the reactivity of various amino acids with aldehydes showed that taurine has a high reactivity, comparable to or greater than glycine, α-alanine, and β-alanine in those specific reactions nih.govnih.gov. While this is a different reaction, it highlights the inherent nucleophilicity of taurine's amino group.
| Parameter | Description | Typical Conditions |
| Reaction Order | Expected to be second-order overall; first-order in taurine and first-order in DNFB. | Not explicitly determined for taurine in available literature. |
| Rate Constant (k) | The proportionality constant relating the rate of the reaction to the concentrations of reactants. | Not explicitly determined for taurine in available literature. |
| Reaction Time | Time required for complete or near-complete derivatization for analytical purposes. | 15-60 minutes |
| Temperature | Temperature at which the derivatization is typically carried out. | 40-60 °C |
| pH | pH of the reaction medium, crucial for ensuring the amino group is deprotonated. | ~9.0 |
Role of Solvent Dielectric Constant and Ionic Strength in Reaction Kinetics
The solvent plays a critical role in the kinetics of SNAr reactions. The polarity of the solvent, often quantified by its dielectric constant, can significantly influence the reaction rate by stabilizing or destabilizing the reactants, transition state, and intermediates.
In the dinitrophenylation of taurine, the reaction proceeds through a polar, zwitterionic intermediate known as a Meisenheimer complex. The formation of this charged intermediate from neutral reactants is generally favored by more polar solvents. An increase in the solvent's dielectric constant is expected to lower the activation energy by stabilizing the polar transition state leading to the Meisenheimer complex, thereby increasing the reaction rate.
While specific studies on the effect of a wide range of solvent dielectric constants on the dinitrophenylation of taurine are scarce, the common use of aqueous buffers or mixtures of water with organic solvents like acetonitrile (B52724) in analytical methods for this derivatization is indicative of the reaction's compatibility with polar media researchgate.net. The addition of aprotic polar solvents like dimethyl sulfoxide (DMSO) has also been noted to accelerate the reaction, in part by enhancing the solubility of DNFB and promoting the formation of the polar intermediate latu.org.uy.
| Factor | Expected Effect on Reaction Rate | Reasoning |
| Increasing Solvent Dielectric Constant | Increase | Stabilization of the polar transition state and the Meisenheimer intermediate. |
| Increasing Ionic Strength | Complex and context-dependent | Can influence the activity coefficients of the reactants and the transition state. The effect would depend on the specific ions present and their interactions with the reacting species. |
Catalytic Effects of Micellar Aggregates or Other Additives on Derivatization
Micellar catalysis is a well-documented phenomenon where the rate of a chemical reaction is altered by the presence of micelles, which are aggregates of surfactant molecules. Micelles can provide a unique microenvironment that can concentrate reactants, stabilize transition states, and alter the polarity of the reaction medium, leading to significant rate enhancements.
In the context of the dinitrophenylation of amino acids, cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTAB), have been shown to catalyze the reaction. The catalytic effect is attributed to the favorable electrostatic interactions between the anionic carboxylate group of the amino acid and the positively charged head groups of the surfactant molecules at the micelle surface. This interaction concentrates the amino acid in the micellar phase, bringing it into close proximity with the hydrophobic DNFB, which also partitions into the micelle.
A study on the micellar catalysis of the arylation of various amino acids by DNFB demonstrated the catalytic activity of several cationic surfactants, including CTAB, alconium bromide, and benzalkonium chloride nih.gov. The study found that the reaction rates were significantly enhanced in the presence of these micelles. The catalytic activity was found to decrease in the order: alconium bromide > benzalkonium chloride > CTAB.
While this particular study did not include taurine, it is reasonable to infer that the dinitrophenylation of taurine would also be subject to micellar catalysis by cationic surfactants. The presence of the negatively charged sulfonate group in taurine would lead to a strong electrostatic attraction to the cationic micelle surface, effectively concentrating the taurine molecules in the micellar pseudophase where the reaction with DNFB can occur at an accelerated rate.
| Micelle Type | Expected Effect on Reaction Rate | Mechanism of Catalysis |
| Cationic (e.g., CTAB) | Significant Rate Enhancement | Electrostatic attraction between the anionic sulfonate group of taurine and the cationic head groups of the surfactant, leading to increased local concentrations of both taurine and DNFB in the micellar phase. |
| Anionic | Rate Inhibition | Electrostatic repulsion between the anionic sulfonate group of taurine and the anionic head groups of the surfactant would prevent the partitioning of taurine into the micellar phase. |
| Non-ionic | Moderate Rate Enhancement | Partitioning of both the hydrophobic DNFB and, to a lesser extent, taurine into the micellar phase, leading to an increase in their effective concentrations. |
Investigation of Transition States and Reaction Intermediates
The dinitrophenylation of taurine proceeds through a two-step addition-elimination (SNAr) mechanism. The key intermediate in this process is a resonance-stabilized carbanion known as a Meisenheimer complex.
Step 1: Formation of the Meisenheimer Complex
The reaction is initiated by the nucleophilic attack of the nitrogen atom of the deprotonated amino group of taurine on the carbon atom of the C-F bond in 2,4-dinitrofluorobenzene. This is the rate-determining step and leads to the formation of a high-energy, zwitterionic intermediate, the Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the strong electron-withdrawing nitro groups at the ortho and para positions.
The transition state for this step involves the partial formation of the C-N bond and the partial breaking of the aromaticity of the benzene (B151609) ring. The structure of the transition state is expected to be highly polar and to resemble the Meisenheimer complex in terms of charge distribution.
Step 2: Elimination of the Leaving Group
The Meisenheimer complex is unstable and rapidly rearomatizes by expelling the fluoride (B91410) ion, which is a good leaving group. This step is generally fast and leads to the formation of the stable N-(2,4-dinitrophenyl)taurine product.
Comparative Kinetic Studies with Other Amino Acid Derivatization Reactions
The reactivity of the amino group in taurine towards DNFB can be compared with that of other amino acids to understand the influence of the molecular structure on the reaction kinetics. The primary factors influencing the nucleophilicity of the amino group in amino acids are its basicity (pKa) and steric hindrance around the reaction center.
Taurine is a β-amino acid with a pKa of its amino group around 9. This is comparable to the pKa of the α-amino group in glycine (pKa ≈ 9.6) and alanine (pKa ≈ 9.7). Based on basicity alone, one might expect their reactivities towards DNFB to be similar.
However, steric factors can also play a role. The amino group in taurine is attached to a primary carbon, similar to glycine. In contrast, the amino group in alanine is attached to a secondary carbon, which might introduce slightly more steric hindrance. Therefore, it is plausible that the reaction rate for taurine would be more comparable to that of glycine than to alanine.
A study investigating the reactivity of taurine, glycine, α-alanine, and β-alanine with various aldehydes found that taurine exhibited high reactivity, suggesting that its amino group is readily accessible for nucleophilic attack nih.govnih.gov. Another study on the micellar catalysis of the dinitrophenylation of several amino acids showed that amino acids like tryptophan, tyrosine, proline, and phenylalanine reacted at comparable rates under the influence of CTAB, while others like threonine, histidine, and ornithine were less reactive nih.gov. Although taurine was not included in this study, it provides a framework for how different amino acid structures can influence the reaction rate in a micellar environment.
| Amino Acid | Structural Feature | Expected Relative Reactivity with DNFB | Reasoning |
| Taurine | β-amino sulfonic acid | High | Unhindered primary amino group, pKa of ~9. |
| Glycine | α-amino acid, no side chain | High, likely similar to taurine | Unhindered primary amino group, pKa of ~9.6. |
| Alanine | α-amino acid, methyl side chain | Slightly lower than glycine and taurine | Minor steric hindrance from the methyl group adjacent to the amino group. |
Stability Profile and Degradation Pathways of N 2,4 Dinitrophenyl Taurine Sodium Salt
Factors Influencing Chemical Stability (e.g., light, temperature, oxidative stress)
The chemical stability of N-(2,4-dinitrophenyl) taurine (B1682933) sodium salt is influenced by several environmental factors, including exposure to light, elevated temperatures, and oxidative stress. These factors can induce degradation of the molecule, compromising the integrity of samples and analytical standards.
Light: Exposure to light, particularly ultraviolet (UV) radiation, is a significant factor in the degradation of many nitroaromatic compounds. Studies on 2,4-dinitrophenyl derivatives of other amino acids have shown that these compounds can be susceptible to photodegradation. For instance, solutions of 2,4-DNP-glycine have been observed to decompose rapidly under exposure to light, a process that is even more pronounced in an acidic medium. The absorption of UV light can excite the nitro groups, leading to the formation of reactive species that can initiate the breakdown of the molecule. The dinitrophenyl moiety is the primary chromophore in the DNP-taurine molecule and is therefore the likely site of initial photodegradation.
Temperature: Elevated temperatures can accelerate the degradation of DNP-taurine. Thermal decomposition studies of related compounds, such as 2,4-dinitrophenylhydrazine (DNPH), indicate that decomposition begins to occur at temperatures around 200°C, following a multi-step reaction pathway mdpi.comlew.ro. While DNP-taurine is expected to be more stable than DNPH, prolonged exposure to high temperatures can likely lead to the cleavage of the bond between the DNP group and the taurine moiety, as well as the breakdown of the nitroaromatic ring itself. The thermal stability of DNP-amino acid derivatives is generally considered moderate, but they are not indefinitely stable, especially at elevated temperatures.
Oxidative Stress: The 2,4-dinitrophenyl group is relatively resistant to oxidative degradation due to the electron-withdrawing nature of the nitro groups nih.govasm.org. However, under strong oxidizing conditions, such as those generated by advanced oxidation processes (e.g., using hydroxyl radicals), the aromatic ring can be opened, leading to the complete mineralization of the compound nih.gov. The taurine portion of the molecule, being an amino sulfonic acid, is generally stable but can be targeted by strong oxidizing agents. Therefore, exposure of DNP-taurine to potent oxidizing environments could lead to its degradation.
The following table summarizes the anticipated stability of N-(2,4-Dinitrophenyl) taurine sodium salt under various conditions, based on data from analogous compounds.
| Condition | Anticipated Stability of DNP-Taurine | Rationale based on Analogous Compounds |
| Light (UV) | Low to Moderate | DNP-amino acids are known to be light-sensitive and can undergo photodegradation, especially in solution. |
| Temperature | Moderate | Thermal decomposition of related dinitrophenyl compounds occurs at elevated temperatures, suggesting that prolonged heat exposure would degrade DNP-taurine. mdpi.comlew.ro |
| Oxidative Stress | Moderate to High | The DNP group is generally resistant to oxidation, but strong oxidizing agents can degrade the aromatic ring. nih.govasm.orgnih.gov |
| Acidic pH | High (in the dark) | DNP-amino acid derivatives are relatively stable in acidic conditions when protected from light. |
| Alkaline pH | Low | DNP-amino acids are susceptible to hydrolysis in alkaline solutions. |
Identification of Degradation Products and Their Impact on Analytical Integrity
The degradation of this compound can lead to the formation of various byproducts that can interfere with analytical measurements, leading to inaccurate quantification. The identification of these degradation products is crucial for developing stability-indicating analytical methods.
Based on the known degradation pathways of nitroaromatic compounds, the following degradation products of DNP-taurine can be hypothesized:
2,4-Dinitrophenol (B41442) (DNP): Cleavage of the bond between the dinitrophenyl group and the taurine nitrogen would result in the formation of 2,4-dinitrophenol. This is a common degradation product for DNP-derivatized compounds, particularly through hydrolysis.
Reduced Nitro Group Derivatives: One or both of the nitro groups on the phenyl ring can be reduced to amino groups, forming compounds such as 2-amino-4-nitrophenyl-taurine or 2,4-diaminophenyl-taurine. This is a common pathway in the microbial degradation of nitroaromatics nih.govasm.orgnih.gov.
Ring Cleavage Products: Under strong oxidative or photodegradative conditions, the aromatic ring of the DNP moiety can be opened, leading to the formation of smaller, aliphatic molecules.
The presence of these degradation products can significantly impact analytical integrity. In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which is commonly used for the analysis of DNP derivatives, these degradation products may have retention times that are close to or overlapping with the parent DNP-taurine peak. This co-elution can lead to an overestimation of the DNP-taurine concentration. Furthermore, if the degradation products also absorb light at the detection wavelength, they will contribute to the analytical signal, leading to inaccurate results. For example, 2,4-dinitrophenol is a known degradation product of DNP-amino acids and can interfere with their quantification mdpi.com.
The following table outlines potential degradation products and their likely impact on HPLC analysis.
| Potential Degradation Product | Formation Pathway | Potential Impact on Analytical Integrity |
| 2,4-Dinitrophenol | Hydrolysis of the N-C bond | Co-elution with the parent compound is possible, leading to inaccurate quantification. Its presence indicates sample degradation. |
| 2-Amino-4-nitrophenol | Reduction of a nitro group and hydrolysis | May introduce new peaks in the chromatogram, potentially interfering with the quantification of other components. |
| Taurine | Hydrolysis of the N-C bond | As taurine itself is not UV-active under typical detection wavelengths for DNP compounds, its presence would not directly interfere with the detection of DNP-taurine but indicates loss of the analyte. |
| Ring-opened fragments | Advanced oxidation/photodegradation | May not be detected by UV at the same wavelength as DNP-taurine, leading to an underestimation of total degradation. |
Development of Optimal Storage Conditions for DNP-Taurine Standards and Samples
To ensure the long-term stability of this compound standards and samples, it is imperative to establish and adhere to optimal storage conditions. These conditions are designed to minimize exposure to factors that are known to cause degradation.
Based on the stability profile of analogous DNP compounds, the following storage conditions are recommended for DNP-taurine:
Temperature: For long-term storage, it is advisable to keep DNP-taurine, both in solid form and in solution, at low temperatures. Storage at -20°C or below is recommended to slow down potential degradation reactions. For short-term storage of solutions, refrigeration at 2-8°C may be sufficient.
Light: DNP-taurine should be protected from light at all times. Amber vials or containers wrapped in aluminum foil should be used to store solutions. When working with DNP-taurine, exposure to direct sunlight and strong artificial light should be minimized.
pH of Solutions: If DNP-taurine is to be stored in solution, the pH should be maintained in the acidic to neutral range (pH 4-7). Alkaline conditions should be avoided as they can promote hydrolysis of the dinitrophenyl-amine bond.
Solvent: The choice of solvent can also impact stability. While DNP-taurine is a sodium salt and thus has good water solubility, for long-term storage of analytical standards, solutions in organic solvents such as acetonitrile (B52724) or methanol, or mixtures thereof with water, are often used. The stability in the chosen solvent system should be validated.
Inert Atmosphere: For highly sensitive applications or very long-term storage, storing the solid compound or solutions under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.
A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below for long-term; 2-8°C for short-term | Reduces the rate of thermal degradation and other chemical reactions. |
| Light | Store in the dark (amber vials or foil-wrapped) | Prevents photodegradation of the light-sensitive DNP group. |
| pH (for solutions) | Acidic to neutral (pH 4-7) | Minimizes alkaline hydrolysis of the N-C bond. |
| Atmosphere | Standard atmosphere; inert gas for extended storage | Protects against potential long-term oxidative degradation. |
Kinetic Studies of DNP-Taurine Degradation Under Varying Environmental Conditions
Kinetic studies are essential for quantitatively understanding the rate at which this compound degrades under different environmental conditions. Such studies allow for the determination of the reaction order, rate constants, and the half-life of the compound, which are crucial for predicting its shelf-life.
A typical approach to studying the degradation kinetics of DNP-taurine would involve:
Forced Degradation Studies: Subjecting DNP-taurine solutions to various stress conditions (e.g., different temperatures, light intensities, pH values, and concentrations of oxidizing agents) to induce degradation.
Time-Course Analysis: At regular intervals, samples are withdrawn from the stressed solutions and analyzed using a stability-indicating analytical method, such as HPLC, to determine the remaining concentration of DNP-taurine.
Data Analysis: The concentration of DNP-taurine versus time data is then plotted and fitted to various kinetic models (e.g., zero-order, first-order, second-order) to determine the degradation rate constant (k) for each condition.
For example, the degradation of many compounds follows first-order kinetics, described by the equation:
ln([A]t / [A]0) = -kt
where [A]t is the concentration of DNP-taurine at time t, [A]0 is the initial concentration, and k is the first-order rate constant. The half-life (t1/2) can then be calculated as:
t1/2 = 0.693 / k
By determining the rate constants at different temperatures, the activation energy (Ea) for the degradation process can be calculated using the Arrhenius equation, which provides further insight into the temperature dependence of the degradation.
While specific kinetic data for DNP-taurine is not available, the table below illustrates the type of data that would be generated from such studies, based on general knowledge of the degradation of similar compounds.
| Stress Condition | Expected Kinetic Order | Influencing Factors on Rate Constant (k) | Expected Outcome |
| Elevated Temperature | Typically First-Order | Temperature (follows Arrhenius equation) | Increased temperature leads to a higher k and shorter half-life. |
| UV Light Exposure | Often First-Order | Light intensity, quantum yield | Higher light intensity results in a larger k and faster degradation. |
| Alkaline pH | Can be First or Second-Order | Hydroxide (B78521) ion concentration | Higher pH (increased [OH-]) leads to a greater k and more rapid hydrolysis. |
| Oxidative Stress | Complex, may depend on oxidant concentration | Concentration of oxidizing agent | Higher oxidant concentration generally results in a faster degradation rate. |
The systematic study of these kinetic parameters would provide a robust understanding of the stability of this compound, enabling the establishment of appropriate storage and handling procedures to ensure its analytical integrity.
Applications of N 2,4 Dinitrophenyl Taurine Sodium Salt in Specialized Research Domains
Proteomics Research Methodologies
While not a direct participant in proteomics experiments that sequence or identify novel proteins, N-(2,4-Dinitrophenyl) taurine (B1682933) sodium salt is relevant due to the foundational chemistry it represents. The derivatizing agent used to create this compound, 2,4-dinitrofluorobenzene (DNFB), is famously known as Sanger's reagent. This reagent was instrumental in the early days of protein chemistry for the N-terminal sequencing of amino acids. nih.govresearchgate.net
The underlying principle involves the reaction of DNFB with the primary amino group of an amino acid, such as taurine, to form a stable N-(2,4-Dinitrophenyl) derivative, often called a DNP-amino acid. researchgate.net These DNP-derivatives are brightly colored and can be easily detected and quantified using spectrophotometry, typically around a maximum absorption of 360 nm. researchgate.net
In modern proteomics, where mass spectrometry is the dominant technology, the use of DNP derivatization for sequencing is less common. However, the principle remains vital for chromatographic methods aimed at amino acid analysis. In this context, N-(2,4-Dinitrophenyl) taurine sodium salt acts as a stable, purified reference standard. Researchers developing methods for separating and quantifying amino acids, including the non-proteinogenic amino acid taurine, can use this compound to calibrate instruments, determine retention times, and validate method accuracy. Its application is therefore centered on method development and quality control within broader proteomics and amino acid analysis workflows.
Biochemical Pathway Elucidation and Metabolic Studies
The study of metabolic pathways requires precise tools to measure the concentration of metabolites in biological samples. This compound is an essential tool for elucidating the intricacies of taurine metabolism. Taurine itself is a conditionally essential amino acid involved in numerous physiological processes, including bile acid conjugation, osmotic regulation, and detoxification. usda.govmdpi.com The primary endogenous pathway for taurine synthesis in mammals is the cysteine sulfinic acid pathway, which converts cysteine to taurine via several enzymatic steps. smpdb.caresearchgate.net
To understand how diseases, diet, or therapeutic interventions affect this pathway, researchers must accurately quantify taurine levels in tissues and fluids. However, taurine lacks a strong chromophore, making it difficult to detect with standard UV-Vis spectrophotometry. To overcome this, a common strategy is to derivatize taurine with a reagent like 2,4-dinitrofluorobenzene (DNFB). researchgate.netresearchgate.net This reaction attaches the dinitrophenyl group to taurine's amino group, yielding a product that is easily detectable.
This compound serves as the analytical standard in these studies. By comparing the signal from derivatized biological samples to a calibration curve generated with known concentrations of the pure sodium salt, scientists can precisely determine the amount of taurine present. This allows for the investigation of taurine's role in conditions like metabolic syndrome and the effects of exercise on its metabolic flux. mdpi.comnih.gov
Food Science and Quality Control (e.g., analysis in energy drinks, infant formulas)
The concentration of taurine is a key quality parameter in various functional foods, most notably infant formulas and energy drinks. Taurine is added to infant formulas to mimic the composition of human milk, where it is the most abundant free amino acid and is considered essential for infant development, particularly for fat digestion and absorption. usda.govnih.govnih.gov In energy drinks, it is included for its purported physiological effects. researchgate.net
Regulatory compliance and quality control necessitate reliable and validated methods for quantifying taurine in these complex food matrices. High-performance liquid chromatography (HPLC) is a frequently used technique, often requiring pre-column derivatization to make taurine detectable. researchgate.netnih.gov The use of 2,4-dinitrofluorobenzene (DNFB) as a derivatizing agent is a well-established method for this purpose. researchgate.net The process involves reacting the taurine extracted from the food product with DNFB before injecting the sample into the HPLC system.
In this application, this compound is indispensable as a certified reference material or analytical standard. It is used to develop and validate the analytical methods, ensuring they are accurate, precise, and specific for taurine. Research has demonstrated the effectiveness of this approach for analyzing taurine in beverages and milk products, achieving high recovery rates and low limits of detection. researchgate.netnih.govresearchgate.net
Table 1: Analytical Parameters for Taurine Determination in Food Matrices Using DNP Derivatization
| Parameter | Finding | Source(s) |
| Methodology | Pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB) followed by HPLC with UV detection. | researchgate.net |
| Linearity Range | Good linearity observed in a range of 0.4 to 500 mg/L. | researchgate.net |
| Correlation Coefficient (r) | ≥ 0.9991 | researchgate.net |
| Recovery Rate | 82% to 103% across various spiked levels. | researchgate.net |
| Precision (RSD) | Less than 4.6% repeatability. | researchgate.net |
| Applicable Matrices | Beverages, milk samples, infant formulas (milk-based, soy-based, prehydrolyzed). | researchgate.netnih.gov |
Environmental Monitoring and Biomonitoring Applications
The application of this compound in environmental monitoring is not directly documented but can be inferred from related research. The dinitrophenyl moiety is a component of certain industrial chemicals and explosives, such as 2,4,6-trinitrotoluene (B92697) (TNT). Monitoring the fate of these compounds and their degradation products in the environment is a significant concern.
Studies have utilized active biomonitoring, for instance, using blue mussels to track the accumulation of TNT and its amino-dinitrotoluene metabolites in marine environments. nih.gov This demonstrates that organisms can uptake nitroaromatic compounds, which may then be subject to metabolic detoxification processes. Taurine conjugation is a known pathway for detoxifying xenobiotics.
Therefore, this compound could serve as a valuable, yet currently hypothetical, analytical standard in this field. If organisms metabolize dinitrophenyl-containing pollutants via taurine conjugation, this compound would be the exact metabolite formed. Its availability as a pure standard would be crucial for developing methods to detect and quantify such metabolites in environmental samples or within organisms used for biomonitoring, thereby providing a more complete picture of pollutant biotransformation and exposure.
Role in Studying Amino Acid Reactivity and Derivatization Chemistry
The compound this compound is a direct product of a classic and fundamentally important reaction in amino acid chemistry: the Sanger reaction. researchgate.netresearchgate.net This reaction involves the nucleophilic aromatic substitution of fluorine on 2,4-dinitrofluorobenzene (DNFB) by the non-protonated amino group of an amino acid. researchgate.net The formation of the DNP-adduct is central to its utility.
Studying the derivatization of taurine with DNFB provides specific insights into the reactivity of β-amino acids. The reaction conditions, kinetics, and stability of the resulting N-(2,4-Dinitrophenyl) taurine can be compared with those of proteinogenic α-amino acids, contributing to a deeper understanding of structure-reactivity relationships.
Furthermore, the DNP group serves as a chromophore, rendering the otherwise difficult-to-detect taurine molecule visible to UV-Vis detectors. researchgate.net This principle is the cornerstone of many chromatographic quantification methods. This compound is the stable, isolable product of this reaction, serving as a perfect model compound to study the properties of DNP-derivatives and to optimize derivatization and detection conditions for analytical applications.
Table 2: Key Features of Taurine Derivatization with 2,4-Dinitrofluorobenzene (DNFB)
| Feature | Description | Source(s) |
| Reagent | 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's Reagent. | researchgate.netresearchgate.net |
| Reaction Type | Nucleophilic aromatic substitution. | researchgate.net |
| Functional Group Reactivity | Reacts with the primary amino group of taurine. | researchgate.net |
| Reaction Conditions | Typically performed in a basic solution to ensure the amino group is deprotonated. | researchgate.net |
| Product | N-(2,4-Dinitrophenyl) taurine (DNP-Taurine). | sigmaaldrich.com |
| Detection Method | Spectrophotometry (UV-Vis detection), with maximum absorption around 360 nm. | researchgate.netresearchgate.net |
| Primary Application | Enables quantitative analysis of taurine via HPLC. | researchgate.netnih.gov |
Future Research Directions and Emerging Methodologies
The analytical utility of N-(2,4-Dinitrophenyl) taurine (B1682933) sodium salt and related DNP compounds is poised for significant advancement through the adoption of cutting-edge technologies and methodologies. Future research is focused on enhancing efficiency, sensitivity, and environmental sustainability, moving beyond traditional benchtop applications.
Q & A
Basic: What are the standard synthesis protocols for N-(2,4-dinitrophenyl) taurine sodium salt, and what analytical methods validate its purity?
Answer:
this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between taurine (2-aminoethanesulfonic acid) and 2,4-dinitrochlorobenzene. The reaction is conducted in alkaline aqueous or mixed solvent systems (e.g., dioxane/water) to deprotonate taurine’s amino group, enabling attack on the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene . Post-synthesis, purification involves recrystallization or column chromatography. Purity is validated using:
- HPLC for quantitative analysis of residual reactants.
- 1H NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 8.5–9.5 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns .
Basic: How does pH influence the stability of this compound in aqueous solutions?
Answer:
The compound exhibits pH-dependent stability due to the reactivity of the 2,4-dinitrophenyl group. Under basic conditions (pH > 10), the electron-withdrawing nitro groups enhance susceptibility to hydrolysis, leading to cleavage of the N–C bond between the dinitrophenyl group and taurine. In acidic conditions (pH < 4), protonation of the sulfonate group may reduce solubility but does not significantly degrade the core structure . For long-term storage, neutral pH (6–8) buffered solutions are recommended, with stability monitored via UV-Vis spectroscopy (absorbance at λ ~350 nm for nitroaromatic chromophores) .
Advanced: What mechanistic insights explain the cyclization of N-(2,4-dinitrophenyl) taurine derivatives under deprotonation or thermal stress?
Answer:
Deprotonation of the taurine moiety (e.g., in NaOH/dioxane) triggers intramolecular cyclization via nucleophilic attack of the sulfonate oxygen on the adjacent dinitrophenyl ring, forming benzimidazole-N-oxide derivatives. Computational studies (DFT) show this pathway involves a low-energy transition state (ΔG‡ ~25 kcal/mol) and proceeds through a tetrahedral intermediate . Thermal stress (>80°C) accelerates this process, with cyclization confirmed by:
- Tandem mass spectrometry (MS/MS) : Loss of H2O or H2CO fragments (e.g., m/z 162 → 144).
- IR spectroscopy : Disappearance of N–H stretches (~3350 cm⁻¹) post-cyclization .
Advanced: How can this compound be used as a probe in enzyme kinetics or protein interaction studies?
Answer:
The 2,4-dinitrophenyl group serves as a chromophoric tag for UV-Vis detection (ε ~15,000 M⁻¹cm⁻¹ at 350 nm). Applications include:
- Enzyme inhibition assays : Competitive binding studies with dehydrogenases (e.g., lactate dehydrogenase) via dinitrophenyl’s electron-deficient aromatic system interfering with cofactor binding .
- Protein modification : Covalent conjugation to cysteine residues via nucleophilic substitution, enabling tracking of protein folding or aggregation via fluorescence quenching .
- Metabolic pathway analysis : Incorporation into peptide analogs to study transport or degradation kinetics in cell lysates .
Advanced: How should researchers address contradictions in stability data for N-(2,4-dinitrophenyl) taurine derivatives across different solvent systems?
Answer:
Discrepancies in stability reports (e.g., polar vs. nonpolar solvents) arise from solvent effects on transition states during degradation or cyclization. Mitigation strategies include:
- Controlled solvent screening : Use aprotic solvents (e.g., DMSO) to suppress hydrolysis in kinetic studies.
- Isotopic labeling : ¹⁸O-tracing in H2O to distinguish hydrolysis pathways from thermal degradation.
- Multivariate analysis : Design-of-experiment (DoE) frameworks to model solvent polarity, temperature, and pH interactions .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
The compound’s nitroaromatic moiety poses risks of sensitization and explosive potential under extreme conditions. Key precautions:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Storage : Inert atmosphere (argon) at –20°C to prevent photodegradation.
- Waste disposal : Neutralization with reducing agents (e.g., NaHSO3) to detoxify nitro groups before disposal .
Advanced: What computational tools are recommended to predict the reactivity of N-(2,4-dinitrophenyl) taurine derivatives in novel reaction environments?
Answer:
- Density Functional Theory (DFT) : Gaussian or ORCA software to calculate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).
- Molecular Dynamics (MD) : GROMACS for simulating solvent effects on transition states.
- Machine Learning (ML) : QSAR models trained on existing nitroaromatic reaction datasets to predict byproducts .
Basic: What are the key spectroscopic signatures of this compound in structural characterization?
Answer:
- UV-Vis : λmax at 265 nm (π→π* transition of nitro group) and 350 nm (n→π* transition).
- IR : Peaks at 1520 cm⁻¹ (asymmetric NO2 stretch) and 1340 cm⁻¹ (symmetric NO2 stretch).
- ¹H NMR : Aromatic protons as doublets (J = 8.5 Hz) at δ 8.6–8.8 ppm; taurine’s methylene protons as triplets at δ 3.2–3.5 ppm .
Advanced: How can researchers optimize reaction yields when synthesizing N-(2,4-dinitrophenyl) taurine derivatives with sterically hindered amino acids?
Answer:
For bulky substrates (e.g., N-alkylated taurine analogs):
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hr) and improves yields by 15–20%.
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances solubility of 2,4-dinitrochlorobenzene in polar solvents.
- In situ FTIR monitoring : Tracks consumption of starting materials to avoid over-reaction .
Advanced: What role does this compound play in studying membrane protein dynamics?
Answer:
The compound’s sulfonate group enables electrostatic interactions with lipid headgroups, making it useful for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
